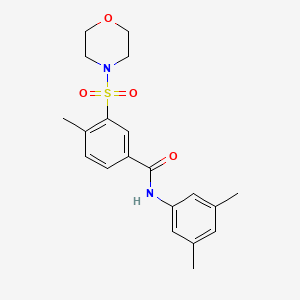![molecular formula C20H20O4 B5205536 2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene](/img/structure/B5205536.png)
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene, commonly known as DPN, is a synthetic compound that is widely used in scientific research. It is a selective agonist of estrogen receptor beta (ERβ) and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
DPN is a selective agonist of ERβ, which is a member of the nuclear receptor superfamily. ERβ is expressed in various tissues, including the brain, breast, prostate, and cardiovascular system. DPN binds to ERβ and activates the receptor, leading to the regulation of gene expression and downstream signaling pathways. The activation of ERβ by DPN has been shown to have anti-tumor, neuroprotective, and cardioprotective effects.
Biochemical and Physiological Effects:
DPN has been shown to have various biochemical and physiological effects in different tissues. In breast cancer cells, DPN inhibits cell proliferation and induces apoptosis by regulating the expression of genes involved in cell cycle progression and apoptosis. In the brain, DPN has been found to protect against oxidative stress and inflammation by activating ERβ signaling pathways. In the cardiovascular system, DPN has been shown to reduce oxidative stress and inflammation, leading to improved cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DPN in lab experiments has several advantages, including its high selectivity for ERβ, its well-characterized mechanism of action, and its ability to penetrate the blood-brain barrier. However, DPN has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DPN. One area of interest is the development of DPN analogs with improved pharmacokinetic properties and higher selectivity for ERβ. Another area of research is the investigation of the potential of DPN as a therapeutic agent in other diseases, such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of DPN in different tissues and cell types.
Métodos De Síntesis
DPN can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthol with 2,6-dimethoxyphenol in the presence of a base to form 2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene intermediate. This intermediate is then subjected to a series of reactions involving coupling, deprotection, and oxidation to yield the final product, DPN.
Aplicaciones Científicas De Investigación
DPN has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, neuroprotection, and cardiovascular disease. It has been shown to have anti-tumor effects in breast, ovarian, and prostate cancers by inhibiting cell proliferation and inducing apoptosis. DPN has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DPN has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Propiedades
IUPAC Name |
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-21-18-8-5-9-19(22-2)20(18)24-13-12-23-17-11-10-15-6-3-4-7-16(15)14-17/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHXOMDJLSJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,6-Dimethoxyphenoxy)ethoxy]naphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5205482.png)
![1-(2,5-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5205486.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)
![3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5205494.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5205500.png)

![2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate](/img/structure/B5205514.png)
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5205521.png)
![N-(2-ethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205526.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5205544.png)
![N-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5205551.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5205564.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5205565.png)